molecular formula C12H18BrNO B13590971 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13590971
M. Wt: 272.18 g/mol
InChI Key: RPHFKVBGGJKUGA-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenyl compounds, followed by the introduction of the dimethylpropan-1-amine group through a series of reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxyphenylboronic acid: Shares the bromine and methoxy groups but differs in the boronic acid moiety.

    3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of the amine.

Uniqueness

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,8-14)7-9-6-10(15-3)4-5-11(9)13/h4-6H,7-8,14H2,1-3H3

InChI Key

RPHFKVBGGJKUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)OC)Br)CN

Origin of Product

United States

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